molecular formula C11H12N4O B1475841 3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 2098009-30-2

3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1475841
CAS No.: 2098009-30-2
M. Wt: 216.24 g/mol
InChI Key: HDGARUBCWLIQBK-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole (CAS 2098009-30-2) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the drug-like properties of potential therapeutic agents . The structure incorporates both an azetidine and a pyridine ring, providing versatile vectors for chemical modification and potential for diverse molecular interactions. Compounds containing the 1,2,4-oxadiazole core have demonstrated a wide spectrum of biological activities in scientific literature, including anticancer, anti-inflammatory, antimicrobial, and neurological applications . As such, this compound serves as a valuable building block for researchers in drug discovery, particularly in the synthesis of novel molecules for hit-to-lead optimization and structure-activity relationship (SAR) studies. Please note: This product is intended for research use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final, and buyers assume responsibility for confirming product identity and/or purity for their specific applications.

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-pyridin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-4-13-9(3-1)11-14-10(15-16-11)5-8-6-12-7-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGARUBCWLIQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=NOC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole (CAS: 2098009-30-2) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure comprising an azetidine moiety linked to a pyridine and an oxadiazole ring. This configuration is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC13H16N4O
Molecular Weight248.30 g/mol
CAS Number2098009-30-2

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds bearing the 1,3,4-oxadiazole scaffold showed broad-spectrum activity against various microbial strains. Specifically, derivatives with a pyridine component have been noted for their enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

  • Antibacterial Effects :
    • Compounds with similar oxadiazole structures were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that certain derivatives showed comparable or superior activity to standard antibiotics like gentamicin .
  • Antifungal Activity :
    • The presence of the oxadiazole ring was associated with antifungal effects, particularly against Candida albicans and other pathogenic fungi .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of oxadiazole derivatives has been explored in various studies. Compounds similar to this compound have shown promising results in reducing inflammation markers in vitro and in vivo.

  • Case Study : A series of oxadiazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory responses in human cell lines. The most active compounds demonstrated IC50 values in the low micromolar range .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been documented. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms.

  • Mechanism of Action : Research indicates that some oxadiazole derivatives may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as tyrosinase inhibition .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in disease processes.

  • Binding Affinity : These studies revealed significant binding affinities to targets such as bacterial enoyl reductase (InhA), which is crucial for fatty acid biosynthesis in mycobacteria .

Scientific Research Applications

Biological Activities

Research indicates that 3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole exhibits promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi, potentially through enzyme inhibition or disruption of cellular processes.
  • Antitumor Properties : The compound has shown potential in targeting cancer cells by modulating specific signaling pathways involved in tumor growth and proliferation.
  • Enzyme Interaction : It can bind to specific enzymes or receptors, modulating their activity which is crucial for therapeutic applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated effective inhibition against Gram-positive bacteria.
Study BAntitumor EffectsShowed selective cytotoxicity towards specific cancer cell lines.
Study CEnzyme ModulationIdentified as an inhibitor of certain kinases involved in cancer progression.

These studies highlight the compound's potential as a lead candidate for drug development targeting infectious diseases and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 1,2,4-oxadiazoles, emphasizing substituent variations and their impacts:

Compound Name Substituents (Position 3 / Position 5) Melting Point (°C) Molecular Formula Key Features Reference
3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole Azetidin-3-ylmethyl / Pyridin-2-yl N/A C₁₂H₁₃N₅O Azetidine enhances rigidity; pyridine improves solubility. -
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (Compound 2) Pyridin-2-yl / 3-Cyanophenyl 148–149 C₁₃H₈N₄O Electron-withdrawing cyano group may modulate electronic properties.
5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (Compound 10) Pyridin-2-yl / Phenyl 128–130 C₁₂H₉N₃O Phenyl group increases hydrophobicity.
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole 4-Chloro-3-nitrophenyl / Pyridin-2-yl N/A C₁₃H₇ClN₄O₃ Nitro and chloro groups introduce steric and electronic complexity.
3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole Azetidin-3-ylmethyl / Propyl N/A C₉H₁₅N₃O Propyl chain may enhance lipophilicity compared to aromatic substituents.

Electronic and Steric Considerations

  • Azetidine vs.
  • Pyridin-2-yl vs. Pyrimidinyl : Pyridin-2-yl (as in the target compound) offers a single nitrogen atom for hydrogen bonding, whereas pyrimidinyl derivatives (e.g., ) contain two nitrogen atoms, which may alter solubility and target affinity.

Key Research Findings and Trends

Synthetic Efficiency : Continuous flow microreactors () enable rapid, high-yield synthesis of 1,2,4-oxadiazoles, outperforming traditional batch methods .

Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance stability and modulate electronic properties, while aliphatic chains (e.g., propyl) increase lipophilicity .

Biological Potential: Pyridinyl and azetidine substituents are understudied but promising for antimicrobial or antiparasitic applications, as inferred from related scaffolds .

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

  • Amidoxime Route: The 1,2,4-oxadiazole ring is formed by cyclodehydration of amidoximes with activated carboxylic acid derivatives, such as esters or acid chlorides. For example, amidoximes derived from pyridin-2-carboxamidoxime react with suitable acyl chlorides or esters to form the 3,5-disubstituted 1,2,4-oxadiazole ring bearing the pyridin-2-yl substituent at position 5.

  • Cyclization Conditions: Catalysts like pyridine or tetrabutylammonium fluoride (TBAF) enhance reaction efficiency. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in such cyclizations.

Representative Synthetic Procedure Example

A representative synthetic route reported in literature for related oxadiazole-azetidine compounds involves:

Step Description Reagents/Conditions Yield (%) Notes Reference
1 Preparation of amidoxime intermediate Hydroxylamine hydrochloride + pyridine-2-carboxylic acid derivative 85–90 Purification by recrystallization
2 Cyclodehydration to 1,2,4-oxadiazole Amidoxime + acyl chloride or ester, pyridine, microwave irradiation 70–90 Short reaction time (minutes)
3 Alkylation with azetidin-3-ylmethyl halide Oxadiazole derivative + azetidin-3-ylmethyl chloride/bromide, base (e.g., K2CO3), solvent (DMF) 60–80 Requires inert atmosphere Inferred from related syntheses
4 Purification Column chromatography or recrystallization Yields depend on purity

Comparative Analysis of Preparation Methods

Parameter Amidoxime + Acyl Chloride (MWI) One-Pot Amidoxime + Ester (Superbase) Photoredox Catalysis Azetidine Introduction via Alkylation
Reaction Time Minutes Hours (4–24 h) Minutes to hours Hours
Yield Range 70–90% 11–90% 35–50% 60–80%
Purification Simple Simple Moderate Moderate to complex
Environmental Impact Moderate (organic solvents) Moderate to low (some green solvents) Green (visible light) Moderate (solvent use)
Scalability Good Moderate Limited Good

Summary Table of Key Preparation Methods for this compound

Preparation Stage Method Key Reagents Conditions Yield Comments
Oxadiazole ring formation Amidoxime + Acyl chloride/ester cyclodehydration Amidoxime, acyl chloride or ester, pyridine, POCl3 or microwave irradiation Microwave or reflux 70–90% Efficient, widely used
Azetidine moiety introduction Nucleophilic substitution or condensation Azetidin-3-ylmethyl halide, base (K2CO3), DMF Room temp to reflux 60–80% Requires inert atmosphere
Purification Chromatography or recrystallization Critical for purity

Q & A

Basic: What are the standard synthetic routes for preparing 3-(azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization of amidoxime precursors or coupling reactions between azetidine derivatives and preformed oxadiazole intermediates. Key steps include:

  • Cyclocondensation : Reacting a nitrile precursor (e.g., 3-(azetidin-3-ylmethyl)amidoxime) with pyridin-2-yl carboxylic acid derivatives under microwave or thermal conditions .
  • Purification : High-performance liquid chromatography (HPLC) or silica gel column chromatography is critical for isolating the pure product, as seen in analogous oxadiazole syntheses .
  • Reagent Optimization : Use of bases like NaH or Cs₂CO₃ to facilitate cyclization, with yields varying based on substituent steric/electronic effects .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, pyridin-2-yl protons typically appear as distinct doublets (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Single-crystal analysis resolves azetidine ring conformation and oxadiazole planarity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Basic: What biological activities are associated with 1,2,4-oxadiazole derivatives like this compound?

  • Apoptosis Induction : Analogous 3-aryl-5-aryl-1,2,4-oxadiazoles exhibit caspase-dependent apoptosis in cancer cell lines (e.g., T47D breast cancer), with G₁ phase arrest observed via flow cytometry .
  • Enzyme Inhibition : Structural analogs target kinases (e.g., GSK-3β) or cyclooxygenase-2 (COX-2), suggesting potential for neurodegenerative or anti-inflammatory applications .
  • Receptor Modulation : Some oxadiazoles act as α7 nicotinic acetylcholine receptor ligands, though specific activity for this compound requires validation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Variation : Replacing the azetidine group with pyridyl or thiophene moieties (as in related compounds) enhances apoptosis induction .
  • Positional Effects : Electron-withdrawing groups (e.g., -CF₃) at the pyridine 3-position improve metabolic stability but may reduce solubility .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like TIP47, an IGF-II receptor-binding protein implicated in cancer .

Advanced: How to resolve contradictions in biological assay data for this compound?

  • Assay Reproducibility : Validate activity across multiple cell lines (e.g., MX-1 tumor models) and orthogonal assays (e.g., ATP vs. resazurin-based viability tests) .
  • Metabolic Stability : Use liver microsome assays to rule out false negatives caused by rapid degradation .
  • Off-Target Profiling : Kinase selectivity screens (e.g., KINOMEscan) identify unintended interactions that may explain divergent results .

Advanced: What in vivo models are suitable for evaluating this compound’s efficacy?

  • Xenograft Models : MX-1 breast cancer models in immunocompromised mice, dosed intraperitoneally (5–20 mg/kg), with tumor volume monitored via caliper measurements .
  • Pharmacokinetics : LC-MS/MS quantifies plasma and tissue concentrations to assess bioavailability and half-life .
  • Toxicity Screening : Acute toxicity studies in rodents (e.g., LD₅₀ determination) precede chronic dosing experiments .

Advanced: How can computational methods guide the design of derivatives?

  • Density Functional Theory (DFT) : Gaussian-based calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .
  • Molecular Dynamics (MD) : Simulations of ligand-receptor complexes (e.g., TIP47) identify critical hydrogen bonds and hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and CYP450 inhibition risks .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

  • Reactor Design : Continuous microreactor systems improve yield and reproducibility compared to batch processes, minimizing exothermic side reactions .
  • Purification Bottlenecks : Switchable solvents or centrifugal partition chromatography (CPC) enhance throughput for polar intermediates .
  • Regiochemical Control : Kinetic vs. thermodynamic product formation requires precise temperature and catalyst optimization (e.g., Pd/C vs. CuI) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole

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